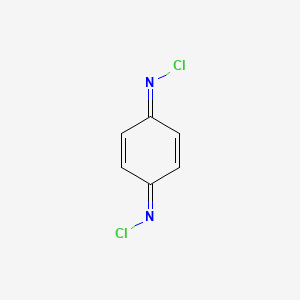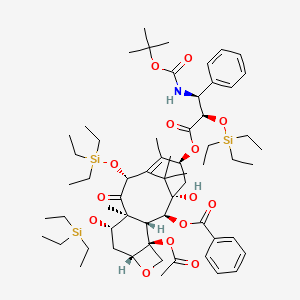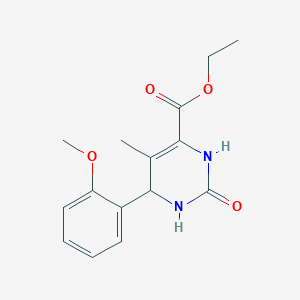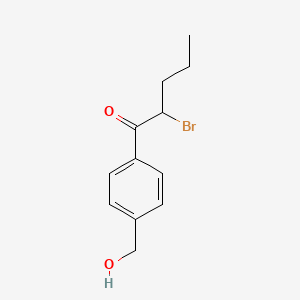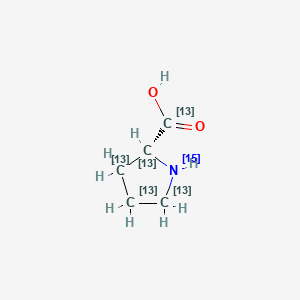
D-Proline-13C5,15N
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-Proline-13C5,15N: is an isotopically labeled version of D-Proline, where five carbon atoms are replaced with the carbon-13 isotope and the nitrogen atom is replaced with the nitrogen-15 isotope. This compound is particularly useful in various scientific research applications, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, due to its unique isotopic labeling.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of D-Proline-13C5,15N typically involves the incorporation of isotopically labeled precursors during the synthesis of D-Proline. One common method is the use of labeled carbon dioxide (13CO2) and ammonia (15NH3) in the Strecker synthesis, which involves the formation of an α-amino nitrile intermediate that is subsequently hydrolyzed to yield the labeled amino acid .
Industrial Production Methods: Industrial production of isotopically labeled compounds like this compound often involves large-scale fermentation processes using microorganisms that can incorporate the labeled isotopes into their metabolic pathways. This method ensures high yields and purity of the labeled compound .
Analyse Des Réactions Chimiques
Types of Reactions: D-Proline-13C5,15N undergoes various chemical reactions similar to its non-labeled counterpart. These include:
Oxidation: D-Proline can be oxidized to form pyrroline-5-carboxylate.
Reduction: Reduction of D-Proline can yield hydroxyproline.
Substitution: Substitution reactions can occur at the amino group or the carboxyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products Formed:
Oxidation: Pyrroline-5-carboxylate.
Reduction: Hydroxyproline.
Substitution: Various N-substituted or O-substituted proline derivatives.
Applications De Recherche Scientifique
Chemistry: D-Proline-13C5,15N is extensively used in NMR spectroscopy to study the structure and dynamics of peptides and proteins. The isotopic labeling enhances the sensitivity and resolution of NMR signals, allowing for detailed structural analysis .
Biology: In biological research, this compound is used to trace metabolic pathways and study enzyme mechanisms. Its incorporation into proteins and peptides helps in understanding protein folding and interactions .
Medicine: this compound is used in medical research to study the pharmacokinetics and metabolism of proline-containing drugs. It helps in identifying metabolic pathways and potential drug interactions .
Industry: In the industrial sector, this compound is used in the production of labeled peptides and proteins for various applications, including drug development and quality control .
Mécanisme D'action
The mechanism of action of D-Proline-13C5,15N is similar to that of natural D-Proline. It acts as a substrate for proline-specific enzymes and participates in various biochemical pathways. The isotopic labeling does not alter its chemical properties but allows for its detection and quantification using NMR and mass spectrometry techniques .
Comparaison Avec Des Composés Similaires
L-Proline-13C5,15N: An isotopically labeled version of L-Proline, used in similar applications as D-Proline-13C5,15N.
D-Proline-15N: Labeled only with nitrogen-15, used for specific NMR studies.
L-Proline-13C5: Labeled only with carbon-13, used for specific NMR studies.
Uniqueness: this compound is unique due to its dual isotopic labeling, which provides enhanced sensitivity and resolution in NMR and mass spectrometry studies. This makes it particularly valuable in complex structural and metabolic studies .
Propriétés
Formule moléculaire |
C5H9NO2 |
|---|---|
Poids moléculaire |
121.087 g/mol |
Nom IUPAC |
(2R)-(2,3,4,5-13C4,115N)azolidine-2-carboxylic acid |
InChI |
InChI=1S/C5H9NO2/c7-5(8)4-2-1-3-6-4/h4,6H,1-3H2,(H,7,8)/t4-/m1/s1/i1+1,2+1,3+1,4+1,5+1,6+1 |
Clé InChI |
ONIBWKKTOPOVIA-WAPLMMNXSA-N |
SMILES isomérique |
[13CH2]1[13CH2][13C@@H]([15NH][13CH2]1)[13C](=O)O |
SMILES canonique |
C1CC(NC1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


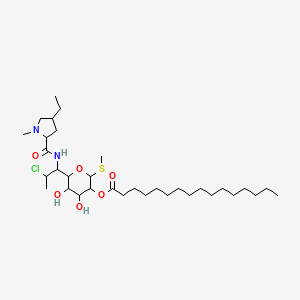
![8-Azatricyclo[4.3.0.0~1,4~]nonane](/img/structure/B13829813.png)

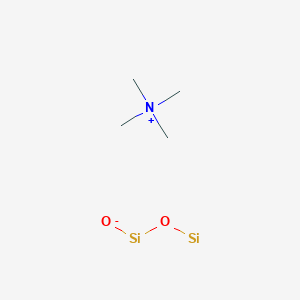

![2-[(2,4-Dinitrophenyl)amino]octanoic acid](/img/structure/B13829832.png)
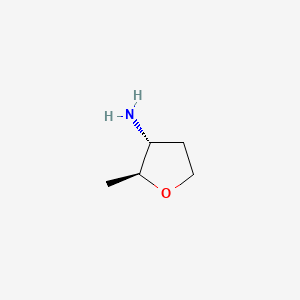
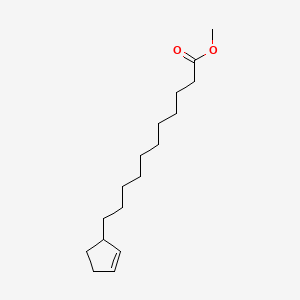

![4,4-Dioxo-1-oxa-4lambda6-thiaspiro[4.4]nonan-2-one](/img/structure/B13829868.png)
